N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide
Brand Name: Vulcanchem
CAS No.: 1251603-03-8
VCID: VC6156492
InChI: InChI=1S/C21H18ClN5O2/c1-13-7-6-10-16(22)20(13)24-19(28)12-26-21(29)27-14(2)23-17(11-18(27)25-26)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,24,28)
SMILES: CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C
Molecular Formula: C21H18ClN5O2
Molecular Weight: 407.86

N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

CAS No.: 1251603-03-8

Cat. No.: VC6156492

Molecular Formula: C21H18ClN5O2

Molecular Weight: 407.86

* For research use only. Not for human or veterinary use.

N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide - 1251603-03-8

Specification

CAS No. 1251603-03-8
Molecular Formula C21H18ClN5O2
Molecular Weight 407.86
IUPAC Name N-(2-chloro-6-methylphenyl)-2-(5-methyl-3-oxo-7-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl)acetamide
Standard InChI InChI=1S/C21H18ClN5O2/c1-13-7-6-10-16(22)20(13)24-19(28)12-26-21(29)27-14(2)23-17(11-18(27)25-26)15-8-4-3-5-9-15/h3-11H,12H2,1-2H3,(H,24,28)
Standard InChI Key GHUUMSSCJFBRAH-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)Cl)NC(=O)CN2C(=O)N3C(=NC(=CC3=N2)C4=CC=CC=C4)C

Introduction

Chemical Structure and Nomenclature

Systematic Nomenclature and Structural Features

The IUPAC name N-(2-chloro-6-methylphenyl)-2-{5-methyl-3-oxo-7-phenyl-2H,3H- triazolo[4,3-c]pyrimidin-2-yl}acetamide delineates its architecture:

  • Triazolopyrimidine core: A bicyclic system comprising a 1,2,4-triazole fused with a pyrimidine ring at positions 4 and 3-c. The 3-oxo group at position 3 and methyl substitution at position 5 introduce electronic asymmetry.

  • Phenyl substituents: A 7-phenyl group extends from the pyrimidine, while a 2-chloro-6-methylphenyl moiety anchors the acetamide side chain.

  • Acetamide linker: A -CH2-C(=O)-NH- bridge connects the triazolopyrimidine to the aromatic amine .

Crystallographic data from analogous triazolopyrimidines reveal near-planar bicyclic systems (dihedral angle: 87.24° between triazolopyrimidine and benzene rings), stabilized by intramolecular hydrogen bonds (N–H⋯N, C–H⋯O) .

Table 1: Molecular Descriptors

PropertyValueSource
Molecular FormulaC21H18ClN5O2
Molecular Weight407.86 g/mol
CAS Number1251603-03-8
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Topological Polar Surface Area78.35 Ų

Synthesis and Preparation

Reaction Pathway and Regioselectivity

The synthesis follows a multi-component strategy, as inferred from analogous triazolopyrimidines :

  • Core formation: Condensation of 3-amino-5-methyl-1,2,4-triazole with β-keto esters yields the dihydrotriazolopyrimidine intermediate.

  • Oxidation: Controlled oxidation introduces the 3-oxo group, critical for hydrogen bonding with biological targets .

  • S-alkylation: Reacting the thiolate intermediate with N-(2-chloro-6-methylphenyl)-α-chloroacetamide achieves regioselective sulfur functionalization .

Key challenges include managing ring-chain tautomerism during S-alkylation and isolating stereoisomers via chromatographic methods .

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
SolventEthanol/water (3:1)68%
Temperature80°C-
CatalystTriethylamine-
Reaction Time12–24 hours-

Physicochemical and Spectroscopic Properties

Solubility and Partitioning Behavior

Experimental logP values for related compounds range from 3.29 to 3.58, indicating moderate lipophilicity conducive to membrane permeation . Aqueous solubility remains limited (<1 mg/mL), necessitating formulation with co-solvents like DMSO for biological assays.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorptions at 1685 cm⁻¹ (C=O stretch), 1602 cm⁻¹ (triazole C=N), and 1540 cm⁻¹ (amide II) .

  • NMR: ¹H NMR (DMSO-d6) shows singlet δ 2.35 (C5-CH3), doublets δ 7.45–7.89 (aromatic H), and broad δ 10.21 (NH) .

  • HRMS: [M+H]+ at m/z 408.1241 (calculated: 408.1243) .

Biological Activities and Mechanisms

Anticancer Activity Screening

While direct data on this compound is limited, structural analogs inhibit cyclin-dependent kinases (CDK2 IC50: 0.42 μM) by competing with ATP binding. The acetamide linker may enhance selectivity by engaging hinge-region residues (e.g., CDK2 Leu-83).

Table 3: In Vitro Bioactivity of Analogues

CompoundTargetIC50/EC50Source
VC6156492 (this compound)PqsR-8.2 kcal/mol
M447-0057CDK40.58 μM
P572-4906EGFR1.2 μM

Pharmacological Applications and Toxicity

Drug Likeness and ADMET Profiling

Computational predictions using SwissADME indicate:

  • High gastrointestinal absorption (95%)

  • Blood-brain barrier penetration (logBB: -0.3)

  • CYP3A4 substrate (probability: 0.78)

Acute toxicity (LD50) in murine models is estimated at 320 mg/kg (oral), warranting further subchronic studies.

Comparative Analysis with Structural Analogues

Substituent Effects on Bioactivity

Comparing VC6156492 with related compounds:

  • Chlorine position: 2-Cl-6-MePh (VC6156492) vs. 2-Cl-4-MePh (M447-0057) improves PqsR binding by 1.3 kcal/mol .

  • Pyrimidine substitution: 7-Phenyl in VC6156492 enhances kinase selectivity over 7-H analogs (CDK2/Cyclin E selectivity index: 12.4 vs. 3.8) .

Table 4: Structural Comparison

Compound IDR1R2logPTarget Affinity
VC61564922-Cl-6-MePh7-Ph3.5PqsR, CDK2
M447-00572-Cl-4-MePh8-pyrrolidinyl3.58CDK4
P572-49062-MeOPh5-(4-MeAnilino)3.29EGFR

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator